4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one
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Overview
Description
4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one is an organic compound that belongs to the xanthene family. This compound is known for its vibrant color and is often used as a dye. Its structure consists of a xanthene core with dimethylamino, methoxy, and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one typically involves the condensation of appropriate aromatic aldehydes with dimethylamine and subsequent cyclization. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethoxybenzene in the presence of an acid catalyst to form the desired xanthene derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted xanthenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in staining biological samples for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one involves its ability to absorb light and emit fluorescence. This property is due to the presence of the xanthene core and the dimethylamino group, which enhance its photophysical properties. The compound can interact with various molecular targets, including nucleic acids and proteins, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-Dimethylaminopyridine
- 4-Dimethylaminoantipyrine
Uniqueness
Compared to similar compounds, 4-(Dimethylamino)-1,3-dimethoxy-6-methyl-9H-xanthen-9-one stands out due to its unique combination of substituents, which confer distinct photophysical properties. Its ability to act as a fluorescent dye with high stability and brightness makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
62497-52-3 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-(dimethylamino)-1,3-dimethoxy-6-methylxanthen-9-one |
InChI |
InChI=1S/C18H19NO4/c1-10-6-7-11-12(8-10)23-18-15(17(11)20)13(21-4)9-14(22-5)16(18)19(2)3/h6-9H,1-5H3 |
InChI Key |
DVKODHBJSXBCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3OC)OC)N(C)C |
Origin of Product |
United States |
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